4-Bromo-2,5-dichlorophenyl diethyl phosphate
Overview
Description
4-Bromo-2,5-dichlorophenyl diethyl phosphate is an organophosphorus compound with the molecular formula C10H11BrCl2O4P. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of bromine, chlorine, and phosphate groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dichlorophenyl diethyl phosphate typically involves the reaction of 4-bromo-2,5-dichlorophenol with diethyl phosphorochloridate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Temperature: 0-5°C initially, then gradually increased to room temperature.
- Solvent: Anhydrous dichloromethane or toluene.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,5-dichlorophenyl diethyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of 4-bromo-2,5-dichlorophenol and diethyl phosphate.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution: Various substituted derivatives of this compound.
Hydrolysis: 4-Bromo-2,5-dichlorophenol and diethyl phosphate.
Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the specific reaction.
Scientific Research Applications
4-Bromo-2,5-dichlorophenyl diethyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: Utilized in the formulation of pesticides and other agrochemicals due to its insecticidal properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-dichlorophenyl diethyl phosphate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. This mechanism is similar to that of other organophosphorus compounds used as insecticides.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,5-dichlorophenyl dimethyl phosphorothionate
- 4-Bromo-2,5-dichlorophenyl diethyl phosphorothioate
- 4-Bromo-2,5-dichlorophenyl dimethyl phosphate
Uniqueness
4-Bromo-2,5-dichlorophenyl diethyl phosphate is unique due to its specific combination of bromine, chlorine, and phosphate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(4-bromo-2,5-dichlorophenyl) diethyl phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrCl2O4P/c1-3-15-18(14,16-4-2)17-10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCKTKKWMRHDFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC(=C(C=C1Cl)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl2O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197550 | |
Record name | Phosphoric acid, 4-bromo-2,5-dichlorophenyl diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4855-63-4 | |
Record name | Phosphoric acid, 4-bromo-2,5-dichlorophenyl diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004855634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid, 4-bromo-2,5-dichlorophenyl diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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